Increased Lipophilicity (LogP)
The presence of a 6-fluoro substituent in the target compound increases its lipophilicity compared to the non-fluorinated analog, 2-(3-hydroxymethylphenyl)benzoic acid. This is quantified by a calculated LogP value of 2.68 for the fluorinated derivative [1]. While an experimental LogP for the non-fluorinated analog is not publicly reported, it is a well-established class-level inference that adding a fluorine atom to an aromatic ring generally increases LogP by approximately 0.2–0.4 units [2], enhancing passive membrane permeability.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.68 |
| Comparator Or Baseline | 2-(3-Hydroxymethylphenyl)benzoic acid (non-fluorinated analog) |
| Quantified Difference | Estimated increase of +0.2 to +0.4 LogP units based on fluorine substitution class effect |
| Conditions | Calculated value using XLogP3 algorithm, as reported on ChemSrc |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion, a critical parameter for cell-based assays and in vivo pharmacokinetic studies, making the fluorinated compound a more suitable choice for applications requiring cellular uptake.
- [1] ChemSrc. (2016). 2-fluoro-6-[3-(hydroxymethyl)phenyl]benzoic acid (CAS 1261902-40-2). Calculated Properties. View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Class-level principle for LogP impact of aromatic fluorine substitution). View Source
